4-(烯丙氧基)苯胺

描述

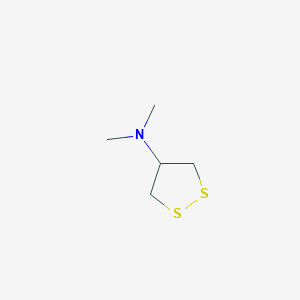

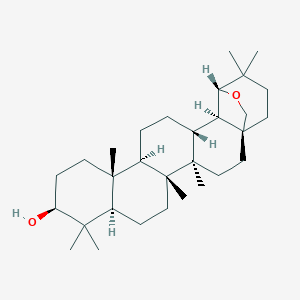

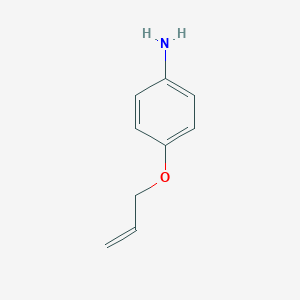

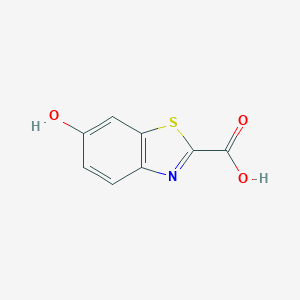

4-(Allyloxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. These compounds are characterized by the presence of an aniline moiety, which is an aromatic amine, and various substituents that can alter their physical, chemical, and mesomorphic properties. The specific structure of 4-(Allyloxy)aniline includes an allyl group attached to an aniline ring via an ether linkage.

Synthesis Analysis

The synthesis of compounds related to 4-(Allyloxy)aniline often involves multi-step chemical reactions. For instance, N-allyl aniline, a compound structurally similar to 4-(Allyloxy)aniline, can be synthesized from 3-propylene bromide and aniline under optimized conditions, resulting in a high yield and a simplified operation . Another related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, is synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a reduction step . These methods highlight the versatility and robustness of the synthetic approaches for aniline derivatives.

Molecular Structure Analysis

The molecular structure of aniline derivatives significantly influences their properties. For example, the presence of a bromine atom in the propyloxy side chain of certain aniline derivatives can alter their mesomorphic properties . Similarly, the length of the terminal alkyl or alkoxyl chains in 4-alkyl-N-(4-alkloxysalicylidene)anilines affects their liquid crystalline phases . The molecular structure also plays a crucial role in the self-assembly and self-organization of dendritic melamines based on 4-(n-octyloxy)aniline .

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including photochemical cyclization. For example, allylated anisole and N-alkyl aniline derivatives can cyclize upon exposure to UV light, yielding cyclopropyl anisole derivatives or 2-methyl-indolines, depending on the reaction conditions . These photochemical reactions demonstrate the reactivity of aniline derivatives under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The thermal behavior, mesomorphic properties, and phase transition temperatures of these compounds can be studied using techniques like differential scanning calorimetry and polarizing optical microscopy . The presence of different substituents can lead to a variety of liquid crystalline phases, including enantiotropic smectic and monotropic nematic phases . Additionally, the synthesis of polymers based on aniline derivatives for applications such as dye-sensitized solar cells has been explored, with the resulting materials exhibiting high conductivity and efficiency .

科学研究应用

代谢物合成和催化:

- Kenny 等人(2004 年)描述了药物双氯芬酸的代谢物的合成和表征,涉及苯酚制备苯胺、高效碘化和乌尔曼偶联等关键步骤,这些步骤与机理毒理学研究相关 (Kenny 等,2004)。

- 村上等人(2004 年)展示了在苯胺中使用(π-烯丙基)三氟甲磺酸钯与二亚膦亚环丁烯配位的钯催化剂进行各种烯丙基醚脱烯丙基化的应用,这对于化学合成具有重要意义 (村上等,2004)。

化学合成和材料科学:

- 安等人(2014 年)探索了涉及 2-(烯丙氧基)苯胺、二氧化硫和肼的三组分反应,导致形成 1-(2,3-二氢苯并呋喃-3-基)-甲磺酰肼,展示了在化学合成中很重要的自由基过程 (安等,2014)。

- 莫拉尔等人(2018 年)讨论了 4-(正辛氧基)苯胺在新型树状三聚氰胺的合成、结构和超分子行为中的应用,这对于开发具有介晶性质的有机材料至关重要 (莫拉尔等,2018)。

传感器应用和光化学研究:

- 庄司和弗伦德(2001 年)通过利用反应性取代基对其 pK(a) 的诱导效应,研究了聚苯胺作为活性传感元件,这在传感器技术中具有影响 (庄司和弗伦德,2001)。

- 阿萨德等人(2017 年)将叔胺与 CyHQ 光去除保护基团连接起来进行光活化,展示了研究细胞生理学的潜力 (阿萨德等,2017)。

属性

IUPAC Name |

4-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOANTMNYBSIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424704 | |

| Record name | 4-(allyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)aniline | |

CAS RN |

1688-69-3 | |

| Record name | 4-(allyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)